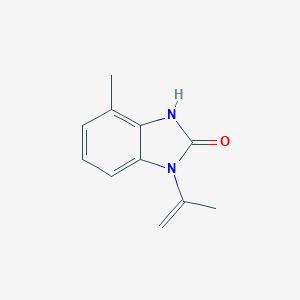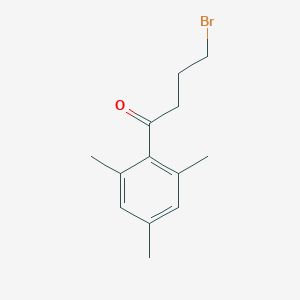
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one, also known as 4-Bromo-2,2,6-trimethylacetophenone, is a chemical compound that belongs to the class of organic compounds known as phenylbutanones. It is commonly used as a reagent in organic chemical synthesis, and has been studied for its potential applications in the field of scientific research.
Mechanism Of Action
The mechanism of action of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one is not well understood, but it is believed to function as an electrophilic reagent, reacting with various nucleophiles to form new chemical bonds. This reactivity makes it useful in a variety of organic chemical reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one, as it is primarily used as a reagent in organic chemical synthesis. However, it is known to be a mild irritant to the skin and eyes, and should be handled with care.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one in lab experiments is its reactivity, which makes it useful in a variety of organic chemical reactions. However, its limited solubility in common solvents can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research on 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one. One area of interest is its potential use in the synthesis of new pharmaceutical compounds, particularly those with anti-cancer or anti-inflammatory properties. Additionally, further research could be done to better understand its mechanism of action and potential applications in other fields, such as materials science or environmental chemistry.
Synthesis Methods
The synthesis of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one can be achieved through the reaction of 2,4,6-trimethylacetophenone with bromine in the presence of acetic acid. This reaction results in the formation of the desired product, which can be purified through various methods, such as recrystallization or column chromatography.
Scientific Research Applications
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one has been used in a variety of scientific research applications, particularly in the field of organic chemistry. It has been studied for its potential use as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
175204-92-9 |
|---|---|
Product Name |
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one |
Molecular Formula |
C13H17BrO |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
4-bromo-1-(2,4,6-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C13H17BrO/c1-9-7-10(2)13(11(3)8-9)12(15)5-4-6-14/h7-8H,4-6H2,1-3H3 |
InChI Key |
VKMIFETZXWDLGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCCBr)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



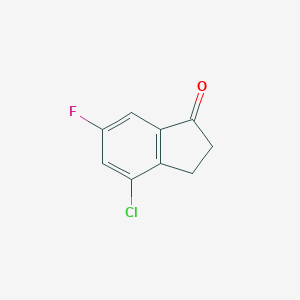
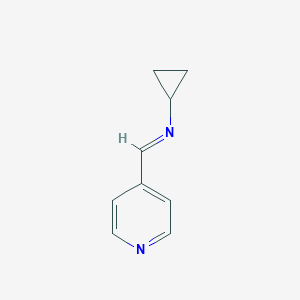
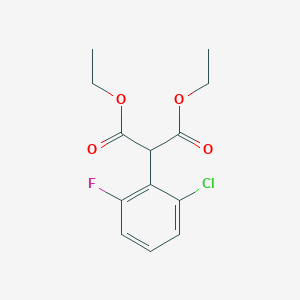
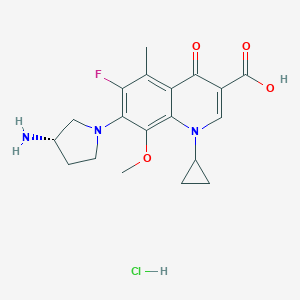
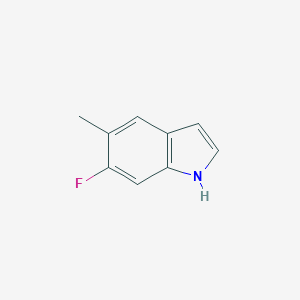
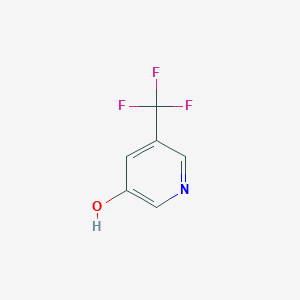
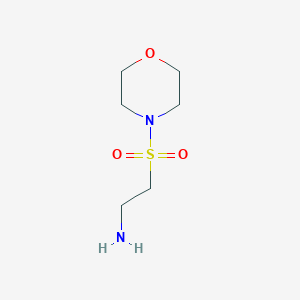
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
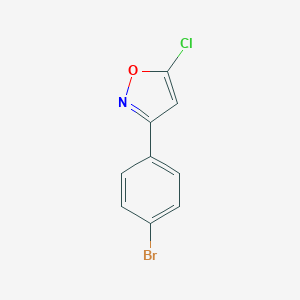
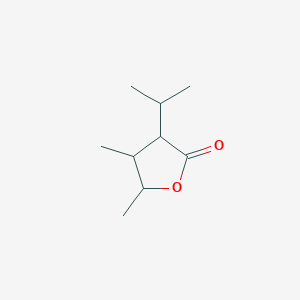
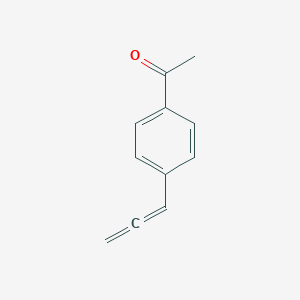
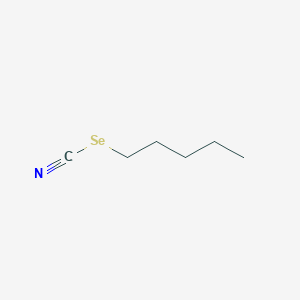
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
